5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoroaniline with a suitable brominated isoindole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized isoindole derivatives.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-{[(3-bromophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 5-chloro-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 5-iodo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H10BrFN2O2 |
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Molecular Weight |
349.15 g/mol |
IUPAC Name |
5-bromo-2-[(3-fluoroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrFN2O2/c16-9-4-5-12-13(6-9)15(21)19(14(12)20)8-18-11-3-1-2-10(17)7-11/h1-7,18H,8H2 |
InChI Key |
YHGKNRVFVOJSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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